sodium;9,10-dioxoanthracene-1-sulfonate

Description

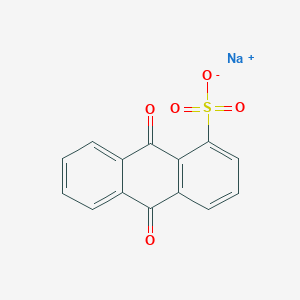

Sodium 9,10-dioxoanthracene-1-sulfonate (CAS 128-56-3) is an anthraquinone derivative with the molecular formula C₁₄H₇NaO₅S and a purity of 98% . Its structure features a sulfonate group at position 1 and two ketone groups at positions 9 and 10 of the anthracene backbone (Figure 1). This compound is primarily utilized in synthetic chemistry as a precursor for dyes, coordination complexes, and fluorogenic reagents due to its electron-withdrawing dioxo groups and water-soluble sulfonate moiety .

Properties

IUPAC Name |

sodium;9,10-dioxoanthracene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKPSXWGRWWLKR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrification

The nitration step involves reacting anthraquinone-1-sulfonate sodium with nitric acid in a sulfuric acid medium. Key parameters include:

-

Reagent Ratios :

-

Temperature Control :

Mechanism : Sulfuric acid acts as both a solvent and catalyst, facilitating the electrophilic substitution of the nitro group at the 5-position. The reaction yields 5-nitroanthraquinone-1-sulfonic acid, which precipitates upon cooling.

Dilution and Crystallization

The nitrated mixture is diluted with water to induce crystallization:

-

Temperature Phases :

Yield : Approximately 25g of filter cake (30% moisture content) per 30g of starting material.

Purification via Recrystallization

The crude nitro compound is dissolved in 20% dilute sulfuric acid to remove residual impurities:

-

Process Conditions :

Outcome : A 30% reduction in filter cake mass (19g post-purification), indicating effective impurity removal.

Reduction with Sodium Sulfide

The nitro group is reduced to an amino group using freshly prepared sodium sulfide:

-

Sodium Sulfide Solution :

-

Reaction Conditions :

Workup : The product is washed with 13% NaCl solution to neutralize residual alkali, yielding 5-aminoanthraquinone-1-sulfonate sodium with a purity >98%.

Optimization and Industrial Scalability

Critical Process Parameters

Yield and Purity Metrics

-

Overall Yield : 60–62% from anthraquinone-1-sulfonate sodium.

-

Economic Viability : Low-cost reagents (e.g., industrial-grade sodium sulfide) and minimal waste generation enhance scalability.

Comparative Analysis of Methodologies

Traditional vs. Patented Approaches

Earlier methods suffered from low yields (40–50%) due to incomplete nitration and side reactions. The patented process addresses these issues through:

Chemical Reactions Analysis

Hydroxylation Reactions

The compound undergoes hydroxylation when treated with hydroxide ions under elevated temperatures. A study demonstrated that heating disodium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate with hydroxide ions at 145°C yields multiple hydroxylated derivatives . Key products include:

| Product | Sulfonate Positions | Hydroxyl Positions |

|---|---|---|

| Sodium 9,10-dihydro-8-hydroxy-9,10-dioxoanthracene-1-sulphonate | 1 | 8 |

| Sodium 9,10-dihydro-8-hydroxy-9,10-dioxoanthracene-1,7-disulphonate | 1,7 | 8 |

| Sodium 9,10-dihydro-4-hydroxy-9,10-dioxoanthracene-1,3,5-trisulphonate | 1,3,5 | 4 |

These reactions proceed via a radical mechanism involving the sulfite radical anion (), which abstracts hydrogen atoms from the anthraquinone backbone, followed by hydroxyl group addition .

Radical Substitution Mechanism

Experimental and computational studies reveal that hydroxylation occurs preferentially at positions predicted by molecular orbital (MO) theory. For example:

-

C-8 position : Highest spin density in the radical intermediate, favoring hydroxylation.

-

C-4 and C-7 positions : Secondary sites with moderate spin density .

The correlation between calculated spin densities (via MO theory) and observed regioselectivity confirms the radical-driven pathway .

Comparison of Reactivity with Derivatives

Sodium 9,10-dioxoanthracene-1-sulfonate’s reactivity differs from structurally similar compounds:

Environmental and Industrial Relevance

The hydroxylation products are intermediates in synthesizing water-soluble dyes and bioactive molecules. Industrial applications leverage the sulfonate group’s solubility for dyeing textiles and manufacturing pH-sensitive indicators .

Scientific Research Applications

Papermaking

Sodium;9,10-dioxoanthracene-1-sulfonate is primarily used as a digester additive in the production of paper pulp through alkaline processes such as the kraft process. Its role as a redox catalyst enhances the delignification process by facilitating the oxidation of polysaccharides in wood pulp. This results in:

- Increased Pulp Yield : Typically by 1–3%.

- Reduced Kappa Number : Indicating lower lignin content and improved pulp quality .

The mechanism involves single electron transfer (SET), where the compound oxidizes the reducing ends of cellulose and hemicellulose, thus protecting them from alkaline degradation while promoting lignin solubilization.

Hydrogen Peroxide Production

The compound is also utilized in the Anthraquinone Process , which is the dominant industrial method for producing hydrogen peroxide. In this application, it serves as a catalyst that facilitates the hydrogenation and oxidation reactions necessary for hydrogen peroxide synthesis .

Chemical Synthesis

This compound acts as an important intermediate in synthesizing various organic compounds, particularly dyes and pharmaceuticals. It participates in reactions that modify its structure to yield derivatives with specific functional groups, enhancing their reactivity and application potential.

Due to its ability to form charge-transfer complexes, this compound is employed as an in situ photochemical fluorescence probe . This application is particularly useful in studying photochemical reactions and mechanisms due to its fluorescence properties when excited by light .

Environmental Applications

The compound has been explored for its potential use in environmental chemistry, specifically in wastewater treatment processes where it can assist in breaking down organic pollutants through oxidative processes.

Case Study 1: Enhanced Pulping Efficiency

A study conducted on the use of this compound in kraft pulping demonstrated significant improvements in pulp yield and quality. The incorporation of this compound allowed for milder conditions during pulping while achieving comparable or superior results compared to traditional methods.

Case Study 2: Hydrogen Peroxide Production

Research on the Anthraquinone Process highlighted how this compound increased efficiency in hydrogen peroxide production cycles by reducing energy costs and improving overall yield.

Mechanism of Action

The mechanism of action of sodium;9,10-dioxoanthracene-1-sulfonate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

Key differences among anthracene sulfonates arise from substituent positions and functional groups, which influence their physicochemical properties and applications.

Table 1: Comparison of Sodium 9,10-Dioxoanthracene-1-Sulfonate with Analogues

Key Differences and Implications

Substituent Position Effects

- Sulfonate Position: The target compound’s sulfonate at position 1 contrasts with analogues like sodium 1-amino-9,10-dioxoanthracene-2-sulfonate (sulfonate at position 2). Position 1 sulfonates exhibit distinct coordination behavior in metal complexes, as seen in nickel(II) complexes with 9,10-dioxoanthracene-1,5-disulfonate .

- Amino Groups: Amino substituents (e.g., at position 1 or 5) enhance water solubility and reactivity. For example, sodium 1-amino-9,10-dioxoanthracene-2-sulfonate is used in spectrofluorometric assays due to its electron-donating NH₂ group .

Functional Group Variations

- Dioxo vs. Methoxy Groups : Replacing dioxo groups with methoxy (e.g., DMAS in ) shifts electronic properties. DMAS acts as a π-acceptor in fluorogenic assays, whereas dioxo groups in the target compound favor redox activity .

- Aromatic Amine Substituents: Derivatives with aromatic amines (e.g., 4-(2-methoxyphenylamino) in CAS 3767-77-9) show increased steric bulk, impacting their use in dye synthesis or biological applications .

Q & A

Basic: What synthetic methodologies are recommended for sodium 9,10-dioxoanthracene-1-sulfonate, and how do reaction parameters influence yield?

Methodological Answer:

The compound is typically synthesized via sulfonation of anthraquinone derivatives using concentrated sulfuric acid or oleum, followed by neutralization with sodium hydroxide. Critical parameters include:

- Temperature : Optimal sulfonation occurs at 150–180°C; higher temperatures risk decomposition.

- Sulfonating agent : Oleum (20% SO₃) enhances regioselectivity for the 1-position .

- Reaction time : Prolonged sulfonation (>6 hours) may lead to disubstitution byproducts .

Post-synthesis, purification via recrystallization (water/ethanol mixtures) achieves >98% purity, confirmed by HPLC .

Basic: How can researchers validate structural integrity and purity using spectroscopic techniques?

Methodological Answer:

- UV-Vis Spectroscopy : Aqueous solutions show λmax at 254 nm (anthraquinone π→π* transitions) and 330 nm (sulfonate-modified conjugation) .

- FTIR : Key peaks include S=O stretching (1180–1200 cm⁻¹) and C=O vibrations (1670 cm⁻¹) .

- <sup>1</sup>H NMR (D₂O) : Anthracene protons appear as a multiplet (δ 7.8–8.3 ppm), with sulfonate-induced deshielding at δ 8.1 ppm .

Purity is quantified via ion chromatography (sulfate content <0.5% w/w) .

Advanced: How can discrepancies in electrochemical performance data (e.g., capacitance) be resolved when compositing with carbon materials?

Methodological Answer:

Conflicting capacitance values often arise from:

- Material ratios : Optimal pseudocapacitance is achieved at 20–30% sodium 9,10-dioxoanthracene-1-sulfonate loading in reduced graphene oxide (rGO) composites. Higher ratios impede conductivity .

- Electrolyte pH : Neutral or alkaline electrolytes (e.g., 1M Na₂SO₄) stabilize the sulfonate group, whereas acidic conditions degrade redox activity .

- Charge-discharge rates : Capacitance retention of 89.1% over 10,000 cycles at 10 A g⁻¹ requires balancing ionic mobility and electron transfer .

Reference data: Composite capacitance ranges from 315.1 F g⁻¹ (30 A g⁻¹) to 567.1 F g⁻¹ (1 A g⁻¹) .

Advanced: What mechanistic role does the sulfonate group play in solubility and interfacial interactions?

Methodological Answer:

The –SO₃⁻ group:

- Enhances hydrophilicity, enabling aqueous processing (solubility >50 mg/mL in water) .

- Facilitates π-π stacking with carbon nanomaterials (e.g., rGO), as shown by DFT calculations indicating a space-charge layer at the interface .

- Stabilizes radical intermediates during redox reactions, critical for sustained pseudocapacitance .

Methodological: How to optimize experimental conditions for assessing redox behavior in energy storage applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : Use a three-electrode system (Pt counter, Ag/AgCl reference) in 1M Na₂SO₄. Scan rates of 5–100 mV/s identify diffusion-controlled vs. surface-controlled processes .

- Galvanostatic Charge-Discharge (GCD) : Measure specific capacitance at current densities from 1–30 A g⁻¹. Calculate using , where = active mass .

- Impedance Spectroscopy : Nyquist plots (0.1 Hz–100 kHz) reveal charge-transfer resistance (typically <1 Ω for optimized composites) .

Data Contradiction: How to address conflicting reports on stability under acidic conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Degradation peaks (e.g., anthraquinone-1-sulfonic acid) appear at pH <3 after 24 hours .

- Mechanistic Insight : Acid-catalyzed hydrolysis cleaves the sulfonate group, forming 9,10-dioxoanthracene. Stabilize using chelating agents (e.g., EDTA) to sequester metal impurities that accelerate degradation .

Advanced: What strategies mitigate interference from disubstituted byproducts during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.